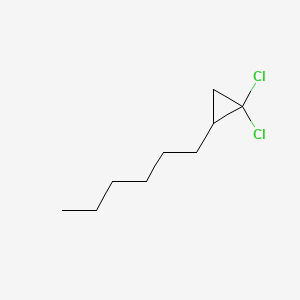
Cyclopropane, 1,1-dichloro-2-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1,1-dichloro-2-hexyl- is an organic compound with the molecular formula C9H16Cl2 It is a derivative of cyclopropane, a three-membered ring structure known for its high strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1,1-dichloro-2-hexyl- typically involves the reaction of hexylmagnesium bromide with 1,1-dichlorocyclopropane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
C6H13MgBr+C3H4Cl2→C9H16Cl2+MgBrCl
Industrial Production Methods
Industrial production methods for cyclopropane, 1,1-dichloro-2-hexyl- are not well-documented in the literature. the general principles of Grignard reactions and the handling of cyclopropane derivatives apply. The process would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1,1-dichloro-2-hexyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of alcohols or amines.
Reduction: Formation of cyclopropane with fewer chlorine atoms.
Oxidation: Formation of cyclopropane derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
Cyclopropane, 1,1-dichloro-2-hexyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopropane, 1,1-dichloro-2-hexyl- involves its high ring strain and the presence of reactive chlorine atoms. These features make it highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane, 1,1-dichloro-: Similar in structure but lacks the hexyl group.
Cyclopropane, 1,2-dichloro-: Different substitution pattern on the cyclopropane ring.
Cyclopropane, 1,1-dichloro-2-hexyl-3-phenyl-: Contains an additional phenyl group, altering its reactivity and applications.
Uniqueness
Cyclopropane, 1,1-dichloro-2-hexyl- is unique due to the presence of both chlorine atoms and a hexyl group, which significantly influence its chemical behavior and potential applications. The combination of these substituents makes it a versatile compound in various fields of research.
Properties
CAS No. |
5685-42-7 |
|---|---|
Molecular Formula |
C9H16Cl2 |
Molecular Weight |
195.13 g/mol |
IUPAC Name |
1,1-dichloro-2-hexylcyclopropane |
InChI |
InChI=1S/C9H16Cl2/c1-2-3-4-5-6-8-7-9(8,10)11/h8H,2-7H2,1H3 |
InChI Key |
ZDCAKKLRZDIXSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC1(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



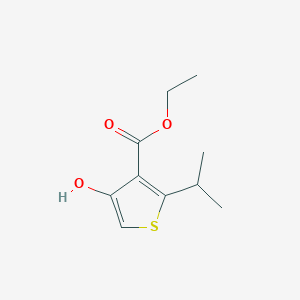
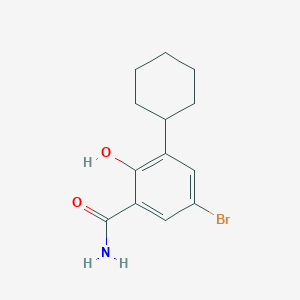
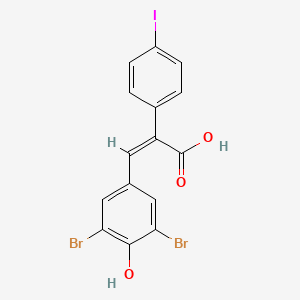
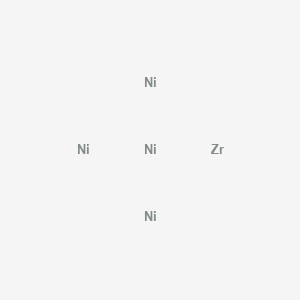
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)

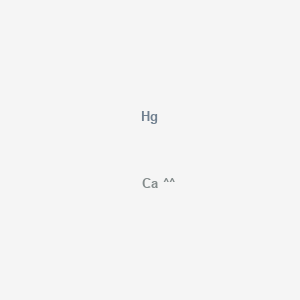
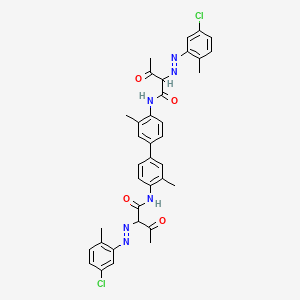
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
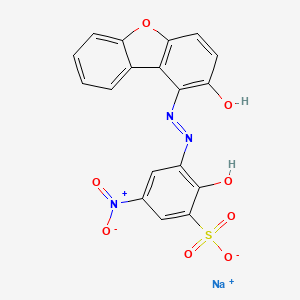
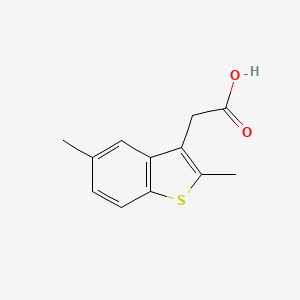
![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
